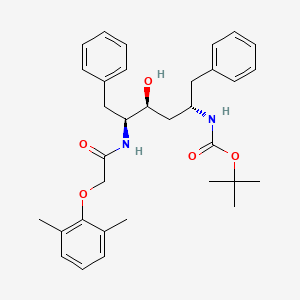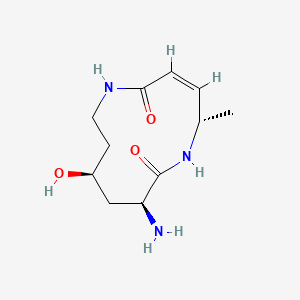![molecular formula C9H16Cl2N2O B562861 2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride CAS No. 86177-06-2](/img/structure/B562861.png)
2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N2O . It is also known as “2-[(Ethylamino)methyl]-4-aminophenol-[d5] Dihydrochloride” and is used in various applications including metabolic research, environmental pollutant standards detection, clinical diagnostics, and organic chemistry .
Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science Applications
Synthesis of Antimalarial Compounds : The compound has been involved in the synthesis of analogues with antimalarial activity, demonstrating potential for creating therapeutic agents against chloroquine-sensitive and resistant strains of Plasmodium falciparum. Notably, pyronaridine-type compounds derived from 2-[(Ethylamino)methyl]-4-aminophenol showed high activities with IC50 values of approximately 200 nM (Görlitzer et al., 2007).
Development of Polyamides and Poly(amide-imide)s : Research has explored the synthesis of polyamides and poly(amide–imide)s from 2,2-bis(4-aminophenoxy) benzonitrile, showcasing applications in materials science. These polymers, derived from reactions involving 2-[(Ethylamino)methyl]-4-aminophenol, exhibit high thermal stability and are soluble in aprotic polar solvents, indicating their potential for high-performance materials (Saxena et al., 2003).
Metal Complex Synthesis for Anticancer Activity : Schiff bases of 2-[(Ethylamino)methyl]-4-aminophenol have been synthesized and characterized for their anticancer activities. These compounds, particularly when complexed with metals, have shown cytotoxicity against cancer cell lines such as HeLa and MCF-7, providing insights into novel anticancer agents (Uddin et al., 2020).
Chemical Synthesis and Characterization
Synthesis of Fluoroorganic Compounds : The compound serves as a precursor in the synthesis of fluoroorganic compounds, highlighting its utility in developing materials with unique properties, such as high resistance to solvents and thermal stability (Wen Zi-qiang, 2007).
Coordination Chemistry : Studies have explored the coordination properties of ligands derived from 2-[(Ethylamino)methyl]-4-aminophenol, examining their behavior with various metal ions. This research contributes to the understanding of metal-ligand interactions, which is critical in the design of metal-organic frameworks and catalytic systems (Ambrosi et al., 2003).
Propiedades
IUPAC Name |
4-amino-2-(ethylaminomethyl)phenol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-2-11-6-7-5-8(10)3-4-9(7)12;;/h3-5,11-12H,2,6,10H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGDVTGCCQHEPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)N)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)
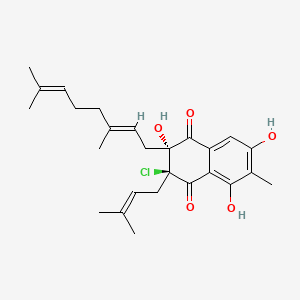

![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B562782.png)
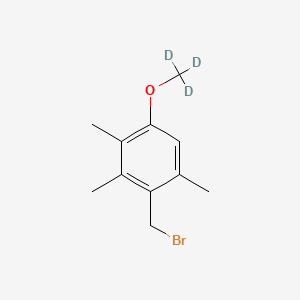

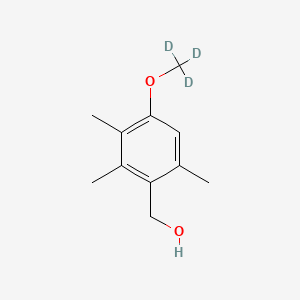
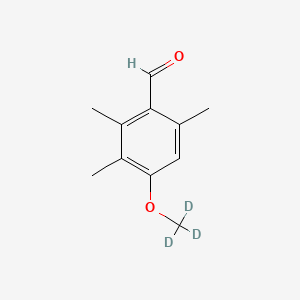
![N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT](/img/no-structure.png)


